1-Ethyl-2,2,6,6-tetramethylpiperidine
Overview
Description
1-Ethyl-2,2,6,6-tetramethylpiperidine is an organic compound belonging to the class of piperidines. It is characterized by its hindered amine structure, which makes it a valuable reagent in various chemical reactions. This compound is known for its stability and unique steric properties, which contribute to its widespread use in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,6,6-tetramethylpiperidine can be synthesized through several methods. One common approach involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another method includes the alkylation of 2,2,6,6-tetramethylpiperidine with ethyl halides under basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions using ethyl chloride or ethyl bromide in the presence of strong bases such as sodium hydride or potassium tert-butoxide . The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxide radicals, which are useful in organic synthesis.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with alkyl halides.
Reduction: It can be reduced to form secondary amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxone and iodine.
Substitution: Alkyl halides such as ethyl chloride and ethyl bromide are frequently used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products:
Oxidation: Formation of nitroxide radicals.
Substitution: Formation of alkylated piperidines.
Reduction: Formation of secondary amines.
Scientific Research Applications
1-Ethyl-2,2,6,6-tetramethylpiperidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-2,2,6,6-tetramethylpiperidine involves its role as a hindered base. Its steric hindrance prevents unwanted side reactions, making it highly selective in deprotonation reactions . The compound’s molecular targets include various electrophiles, and its pathways involve nucleophilic attack on these electrophiles, leading to the formation of stable products .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar steric properties.
Lithium 2,2,6,6-tetramethylpiperidide: A stronger base derived from 2,2,6,6-tetramethylpiperidine.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A nitroxide radical used in oxidation reactions.
Uniqueness: 1-Ethyl-2,2,6,6-tetramethylpiperidine is unique due to its ethyl group, which enhances its solubility and reactivity compared to its non-ethylated counterparts. This makes it particularly useful in reactions requiring high selectivity and stability.
Properties
IUPAC Name |
1-ethyl-2,2,6,6-tetramethylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-6-12-10(2,3)8-7-9-11(12,4)5/h6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRYDVOOUHTURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCCC1(C)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185949 | |
Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32163-58-9 | |
Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032163589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-ethyl-2,2,6,6-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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